
Tris(decyl)silane
Vue d'ensemble
Description
Tris(decyl)silane is a chemical compound with the linear formula C30H64Si . It has a molecular weight of 452.931 .
Molecular Structure Analysis
The molecular structure of Tris(decyl)silane is represented by the linear formula C30H64Si . This indicates that the molecule is composed of 30 carbon atoms, 64 hydrogen atoms, and 1 silicon atom.Applications De Recherche Scientifique
Radical-Based Reducing Agent
Tris(trimethylsilyl)silane is an effective reducing agent for organic halides, selenides, xanthate, and isocyanides. It also functions as a hydrosilylating agent for dialkyl ketones and alkenes. This silane is instrumental in the formation of intermolecular carbon-carbon bonds via radicals (Ballestri, Chatgilialoglu, Clark, Griller, Giese, & Kopping, 1991).
Applications in Organic Chemistry
Tris(trimethylsilyl)silane is widely used in radical reductions, hydrosilylation, and consecutive radical reactions in organic chemistry. Its application allows reactions to be carried out under mild conditions with excellent yields and remarkable chemo-, regio-, and stereoselectivity. It also plays a strategic role in polymerization, including in the photo-induced radical polymerization of olefins (Chatgilialoglu & Lalevée, 2012).
Synthetic Chemistry Applications
Tris(trimethylsilyl)silane has matured over the past 30 years as a free radical reagent with widespread academic and industrial applications. It is used in a wide range of chemical processes and synthetic strategies, including functional group insertion and transformations, as well as in the preparation of complex molecules, natural products, polymers, surfaces, and new materials (Chatgilialoglu, Ferreri, Landais, & Timokhin, 2018).
Reduction of Acid Chlorides
It reduces acid chlorides to corresponding decarboxylated hydrocarbons via a free radical mechanism, providing an alternative to Barton's decarboxylation reaction (Ballestri, Chatgilialoglu, Cardi, & Sommazzi, 1992).
Reducing Abilities
Tris(methyltio)silane and tris(isopropylthio)silane effectively reduce a variety of organic substrates via free radical mechanisms. They also act as hydrosilytating agents for alkenes with electron-donating substituents (Chatgilialoglu, Guerra, Guerrini, Seconi, Clark, Griller, Kanabus‐kaminska, & Martinho-Simoes, 1992).
Oxygen-Permeable Hydrogel Materials
Methacryloxypropyl tris(trimethylsiloxy)silane (TRIS) has been extensively used in rigid gas-permeable contact lens materials due to its ability to produce high oxygen permeability in polymeric materials. It also improves tear strength and reduces the modulus in silicone hydrogel materials, making it favorable for oxygen-permeable hydrogel lenses (Lai, 1995).
Safety and Hazards
While specific safety data for Tris(decyl)silane is not available, it’s important to handle all chemicals with care. Protective measures such as wearing gloves, protective clothing, and eye protection are recommended . In case of skin or eye contact, rinse with plenty of water and seek medical advice if irritation persists .
Propriétés
InChI |
InChI=1S/C30H63Si/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVSVDNDQPDZBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](CCCCCCCCCC)CCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H63Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400196 | |
| Record name | Tridecylsilane; | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(decyl)silane | |
CAS RN |
18765-73-6 | |
| Record name | Tridecylsilane; | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





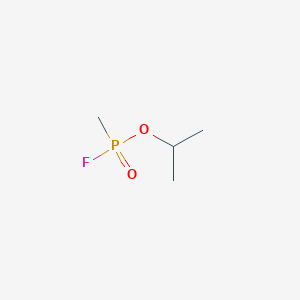

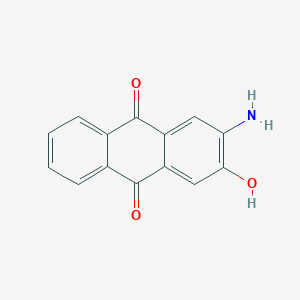
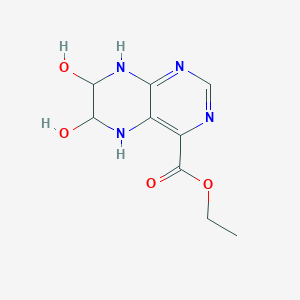

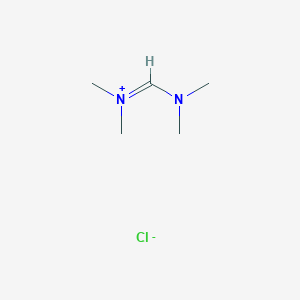
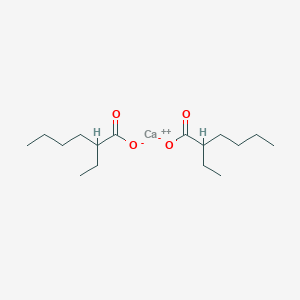
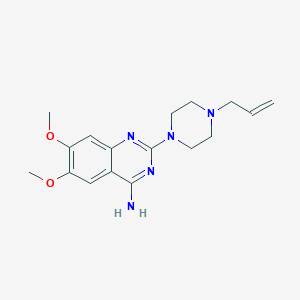
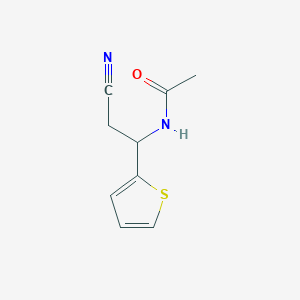


methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)